Superior Early Lesion Reduction with Full Actinac vs. Formulation Without Chloramphenicol
In a double-blind, randomized, 3-month trial involving 37 patients with acne vulgaris, the full Actinac formulation (including 4% chloramphenicol) was directly compared to an otherwise identical lotion lacking chloramphenicol [1]. The group treated with the full formulation demonstrated a statistically significant greater reduction in lesion count score at the 1-month mark compared to the group receiving the chloramphenicol-free comparator [1].
| Evidence Dimension | Mean acne lesion count reduction |
|---|---|
| Target Compound Data | From 28.8 to 9.3 (after 3 months) |
| Comparator Or Baseline | Actinac minus chloramphenicol: from 39.5 to 14.3 (after 3 months) |
| Quantified Difference | Statistically significant greater reduction at 1 month (p-value not provided); final 3-month difference (9.3 vs 14.3) not significant [1] |
| Conditions | Double-blind, randomized trial; 37 patients; application twice daily for 4 days then nightly for 3 months [1] |
Why This Matters
For procurement decisions, this evidence establishes that the full Actinac combination provides a measurable, early-onset advantage over a formulation lacking the antibiotic component, which may be critical for patient compliance and rapid symptom relief.
- [1] Fraser NB, Main RA, Stewart TW, Thornton EJ. Treatment of acne vulgaris comparing two similar lotion formulations, one with ('Actinac') and one without chloramphenicol. Curr Med Res Opin. 1980;6(7):461-5. doi:10.1185/03007998009109468. PMID: 6444862. View Source
